molecular formula C20H25N3O2 B4235785 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone

2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B4235785
M. Wt: 339.4 g/mol
InChI Key: UZJUMVZEKPOVNK-UHFFFAOYSA-N
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Description

2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is a chemical compound with the molecular formula C20H25N3O2. It is a member of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the isopropoxypropyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

Scientific Research Applications

2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone lies in its specific substituents, which confer distinct chemical and biological properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-phenyl-2-(3-propan-2-yloxypropylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14(2)25-10-6-9-21-20-22-13-17-18(23-20)11-16(12-19(17)24)15-7-4-3-5-8-15/h3-5,7-8,13-14,16H,6,9-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUMVZEKPOVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
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2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
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2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
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2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
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2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
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2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone

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